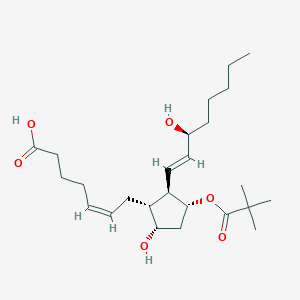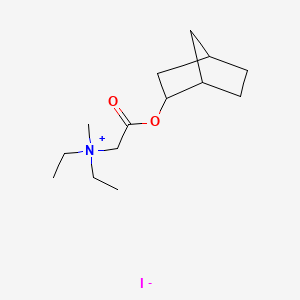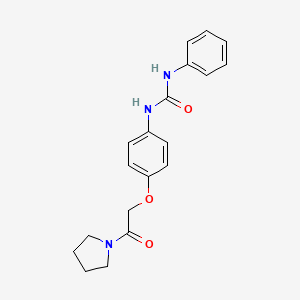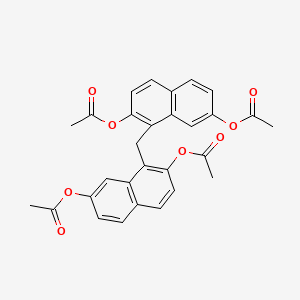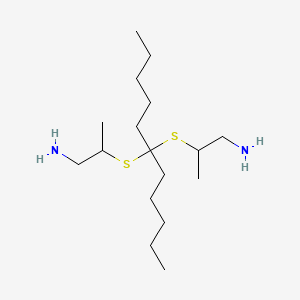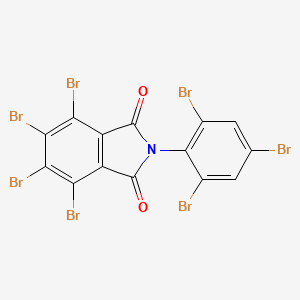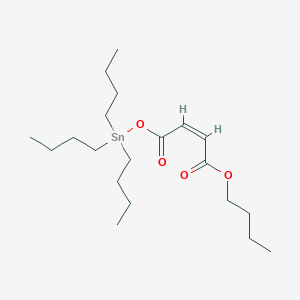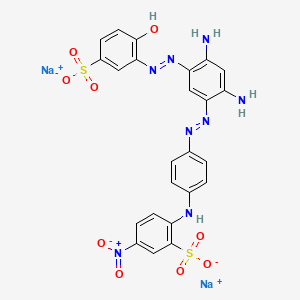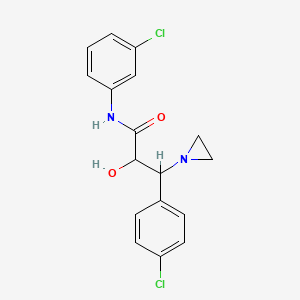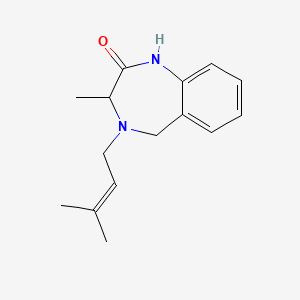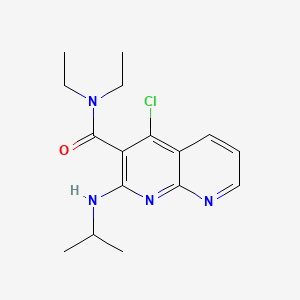
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((1-methylethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide derivatives typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis . One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 1,8-naphthyridine-3-carboxamide derivatives often involves large-scale synthesis using eco-friendly and cost-effective methods. The use of water-soluble catalysts and green chemistry approaches has been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxamide derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions with amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-3-carboxylic acids, while reduction can produce naphthyridine-3-carboxamides .
Scientific Research Applications
Chemistry: Used as ligands in coordination chemistry and as building blocks for complex molecular architectures.
Biology: Exhibits significant anticancer and anti-inflammatory activities.
Medicine: Potential therapeutic agents for the treatment of bacterial infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 1,8-naphthyridine-3-carboxamide derivatives involves interaction with specific molecular targets and pathways. For instance, these compounds have been shown to inhibit mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis. Additionally, these compounds can downregulate pro-inflammatory cytokines, thereby exhibiting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine derivatives: Known for their antimicrobial and anticancer properties.
1,6-Naphthyridine derivatives: Used in the synthesis of functionalized materials and as potential therapeutic agents.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((1-methylethyl)amino)- stands out due to its unique combination of substituents, which enhances its biological activity and specificity. The presence of the 4-chloro and N,N-diethyl groups contributes to its potent anticancer and anti-inflammatory properties .
Properties
CAS No. |
126567-80-4 |
|---|---|
Molecular Formula |
C16H21ClN4O |
Molecular Weight |
320.82 g/mol |
IUPAC Name |
4-chloro-N,N-diethyl-2-(propan-2-ylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C16H21ClN4O/c1-5-21(6-2)16(22)12-13(17)11-8-7-9-18-14(11)20-15(12)19-10(3)4/h7-10H,5-6H2,1-4H3,(H,18,19,20) |
InChI Key |
JZUPAALNUXEICX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


